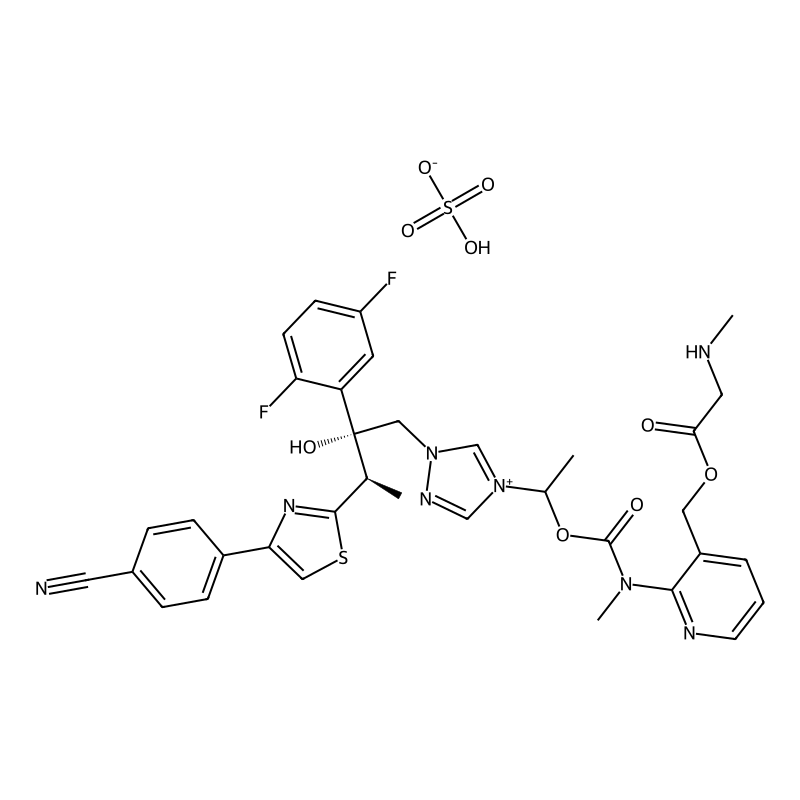

Isavuconazonium Sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Isavuconazonium sulfate (CAS: 946075-13-4) is a highly water-soluble prodrug of the broad-spectrum triazole antifungal isavuconazole. In procurement and formulation contexts, this compound is primarily selected to bypass the severe physicochemical limitations of its active moiety and older-generation azoles. By utilizing a tethered triazolium salt cleaved by plasma esterases, isavuconazonium sulfate delivers the active pharmaceutical ingredient while fundamentally resolving the poor aqueous solubility, unpredictable pharmacokinetics, and formulation-induced toxicities that plague benchmark alternatives like voriconazole and posaconazole[1].

Substituting isavuconazonium sulfate with its active moiety (isavuconazole) or in-class benchmarks (voriconazole, posaconazole) introduces critical formulation and safety bottlenecks. The active moiety itself is highly lipophilic with poor aqueous solubility, making direct intravenous formulation impossible without toxic excipients[1]. Consequently, generic substitution with voriconazole or posaconazole requires the use of sulfobutylether-β-cyclodextrin (SBECD) as a solubilizing vehicle, which is strongly associated with nephrotoxicity in renally impaired subjects [2]. Furthermore, standard azoles exhibit non-linear, highly variable pharmacokinetics that mandate strict therapeutic drug monitoring (TDM) and complex dietary controls, whereas the isavuconazonium prodrug ensures highly predictable, linear absorption [2].

Aqueous Solubility and Elimination of Cyclodextrin Vehicles

The most critical procurement differentiator for isavuconazonium sulfate is its extreme aqueous solubility compared to its active moiety. While isavuconazole exhibits a low aqueous solubility of 5.3 to 23 µg/mL, the isavuconazonium sulfate prodrug achieves solubility exceeding 1000 mg/mL [1]. This >40,000-fold increase allows for direct reconstitution in aqueous media without the sulfobutylether-β-cyclodextrin (SBECD) vehicle required by voriconazole and posaconazole, directly eliminating vehicle-associated nephrotoxicity [2].

| Evidence Dimension | Aqueous solubility in buffer/water |

| Target Compound Data | >1000 mg/mL (Isavuconazonium sulfate) |

| Comparator Or Baseline | 5.3 - 23 µg/mL (Isavuconazole active moiety) |

| Quantified Difference | >40,000-fold increase in solubility |

| Conditions | Aqueous solution / buffer at room temperature |

Enables the development of safe, cyclodextrin-free intravenous formulations, reducing manufacturing complexity and avoiding excipient-driven renal toxicity in downstream applications.

Pharmacokinetic Predictability and Bioavailability

Unlike posaconazole, which suffers from highly variable absorption dependent on high-fat meals, and voriconazole, which exhibits non-linear pharmacokinetics, isavuconazonium sulfate demonstrates highly predictable, linear pharmacokinetics. Following oral administration, the prodrug is rapidly cleaved, yielding an absolute bioavailability of 98% for the active moiety[1]. This near-perfect bioavailability allows for a direct 1:1 dose conversion between intravenous and oral formulations and completely eliminates the need for routine therapeutic drug monitoring (TDM) [2].

| Evidence Dimension | Oral bioavailability and TDM requirement |

| Target Compound Data | 98% absolute bioavailability; no TDM required |

| Comparator Or Baseline | Posaconazole / Voriconazole (variable bioavailability; TDM strictly required) |

| Quantified Difference | Near-complete (98%) absorption with 1:1 IV-to-oral equivalence |

| Conditions | Oral vs. Intravenous administration in human pharmacokinetic models |

Drastically simplifies clinical trial design and preclinical dosing protocols by removing the logistical burden and cost of continuous therapeutic drug monitoring.

Cardiac Safety and QTc Interval Modulation

In comparative evaluations of triazole antifungals, isavuconazonium sulfate presents a fundamentally distinct cardiac safety profile. While benchmark azoles like voriconazole and posaconazole are heavily associated with QTc interval prolongation, isavuconazonium sulfate uniquely shortens the QTc interval in a concentration-dependent manner [1]. In matched cohort studies, patients receiving isavuconazole experienced significantly fewer composite safety outcomes (24.2%) compared to those on voriconazole (55.9%) or posaconazole (39.4%), a difference primarily driven by the elimination of QTc prolongation events [2].

| Evidence Dimension | Composite safety outcomes (driven by QTc prolongation) |

| Target Compound Data | 24.2% incidence of composite safety events; shortens QTc |

| Comparator Or Baseline | 55.9% incidence for voriconazole; prolongs QTc |

| Quantified Difference | 56.7% relative reduction in composite safety events vs. voriconazole |

| Conditions | Retrospective matched cohort study of adult patients receiving antifungal therapy |

Makes this compound the mandatory selection for studies involving polypharmacy, cardiotoxic co-medications, or subjects with baseline QT prolongation risks.

Hepatobiliary Safety and In Vivo Tolerability

Hepatotoxicity is a primary cause of treatment failure and study discontinuation for first-line azoles. In the phase 3 SECURE trial, isavuconazonium sulfate demonstrated a significantly superior hepatobiliary safety profile compared to voriconazole. Patients treated with isavuconazonium sulfate experienced a drastically lower rate of overall study-drug-related adverse events (42.4% vs. 59.8%, P<0.001), with statistically significant reductions specifically in hepatobiliary disorders [1]. This improved tolerability ensures higher retention rates in prolonged in vivo studies.

| Evidence Dimension | Study-drug-related adverse events (including hepatobiliary) |

| Target Compound Data | 42.4% incidence |

| Comparator Or Baseline | 59.8% incidence (Voriconazole) |

| Quantified Difference | 17.4% absolute reduction in drug-related adverse events (P<0.001) |

| Conditions | Phase 3 SECURE trial (double-blind, randomized) |

Procuring this compound reduces the risk of hepatotoxicity-driven dropouts in long-term preclinical and clinical evaluations.

Cyclodextrin-Free Intravenous Formulation Development

Because isavuconazonium sulfate achieves aqueous solubility exceeding 1000 mg/mL, it is the optimal precursor for developing IV antifungal formulations. It allows formulators to completely bypass the use of sulfobutylether-β-cyclodextrin (SBECD), thereby avoiding the nephrotoxicity constraints associated with voriconazole and posaconazole IV products [1].

Preclinical Pharmacokinetic and Efficacy Modeling

The compound's 98% oral bioavailability and linear PK profile make it highly desirable for in vivo efficacy models. Researchers can reliably achieve target plasma concentrations and perform 1:1 IV-to-oral dose transitions without the confounding variables of high-fat dietary requirements or the need for continuous therapeutic drug monitoring (TDM) [2].

Polypharmacy and Cardiotoxicity-Sensitive Assays

In complex models where subjects are exposed to multiple QT-prolonging agents (e.g., concurrent oncological or psychiatric medications), isavuconazonium sulfate is the required azole substitute. Its unique concentration-dependent QTc shortening effect prevents the compounding cardiac risks that would otherwise occur with voriconazole or posaconazole [3].

References

- [1] The Activity of FDA-Approved Prodrug Isavuconazonium Sulfate and Its Major Metabolite Isavuconazole Against Naegleria fowleri. PMC, 2026.

- [2] New Perspectives on Antimicrobial Agents: Isavuconazole. ASM Journals, 2022.

- [3] Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center. Ann Clin Microbiol Antimicrob, 2019.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of Candida infections

Wikipedia

Use Classification

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548643/ PubMed PMID: 31643955.

3: Van Matre ET, Evans SL, Mueller SW, MacLaren R, Fish DN, Kiser TH. Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center. Ann Clin Microbiol Antimicrob. 2019 Mar 20;18(1):13. doi: 10.1186/s12941-019-0311-3. PubMed PMID: 30894179; PubMed Central PMCID: PMC6427894.

4: Adamsick ML, Elshaboury RH, Gift T, Mansour MK, Kotton CN, Gandhi RG. Therapeutic drug concentrations of isavuconazole following the administration of isavuconazonium sulfate capsules via gastro-jejunum tube: A case report. Transpl Infect Dis. 2019 Apr;21(2):e13048. doi: 10.1111/tid.13048. Epub 2019 Jan 29. PubMed PMID: 30636363.

5: Pfaller MA, Rhomberg PR, Castanheira M. Direct in vitro comparison of the prodrug isavuconazonium sulfate with the isavuconazole active compound against Aspergillus spp. and 2 rare moulds. Diagn Microbiol Infect Dis. 2018 Sep;92(1):43-45. doi: 10.1016/j.diagmicrobio.2018.04.005. Epub 2018 Apr 13. PubMed PMID: 29735424.

6: Schmitt-Hoffmann AH, Kato K, Townsend R, Potchoiba MJ, Hope WW, Andes D, Spickermann J, Schneidkraut MJ. Tissue Distribution and Elimination of Isavuconazole following Single and Repeat Oral-Dose Administration of Isavuconazonium Sulfate to Rats. Antimicrob Agents Chemother. 2017 Nov 22;61(12). pii: e01292-17. doi: 10.1128/AAC.01292-17. Print 2017 Dec. PubMed PMID: 28971866; PubMed Central PMCID: PMC5700325.

7: Townsend R, Kato K, Hale C, Kowalski D, Lademacher C, Yamazaki T, Akhtar S, Desai A. Two Phase 1, Open-Label, Mass Balance Studies to Determine the Pharmacokinetics of (14) C-Labeled Isavuconazonium Sulfate in Healthy Male Volunteers. Clin Pharmacol Drug Dev. 2018 Feb;7(2):207-216. doi: 10.1002/cpdd.376. Epub 2017 Jul 27. PubMed PMID: 28750160; PubMed Central PMCID: PMC5811773.

8: So W, Kim L, Thabit AK, Nicolau DP, Kuti JL. Physical compatibility of isavuconazonium sulfate with select i.v. drugs during simulated Y-site administration. Am J Health Syst Pharm. 2017 Jan 1;74(1):e55-e63. doi: 10.2146/ajhp150733. Epub 2016 Dec 22. PubMed PMID: 28007722.

9: Murrell D, Bossaer JB, Carico R, Harirforoosh S, Cluck D. Isavuconazonium sulfate: a triazole prodrug for invasive fungal infections. Int J Pharm Pract. 2017 Feb;25(1):18-30. doi: 10.1111/ijpp.12302. Epub 2016 Aug 29. Review. PubMed PMID: 27569742.

10: Kovanda LL, Maher R, Hope WW. Isavuconazonium sulfate: a new agent for the treatment of invasive aspergillosis and invasive mucormycosis. Expert Rev Clin Pharmacol. 2016 Jul;9(7):887-97. doi: 10.1080/17512433.2016.1185361. Epub 2016 May 21. Review. PubMed PMID: 27160418.

11: Isavuconazonium sulfate (Cresemba)--a new antifungal. Med Lett Drugs Ther. 2016 Mar 14;58(1490):37-8. Review. PubMed PMID: 26963156.

12: Walker RC, Zeuli JD, Temesgen Z. Isavuconazonium sulfate for the treatment of fungal infection. Drugs Today (Barc). 2016 Jan;52(1):7-16. doi: 10.1358/dot.2016.52.1.2404002. Review. PubMed PMID: 26937491.

13: Hussar DA, Friedman J. Ceftazidime pentahydrate/avibactam sodium, Isavuconazonium sulfate, and Daclatasvir dihydrochloride. J Am Pharm Assoc (2003). 2016 Jan;56(1):100-3. doi: 10.1016/j.japh.2015.12.003. PubMed PMID: 26802929.

14: McCormack PL. Isavuconazonium: first global approval. Drugs. 2015 May;75(7):817-22. doi: 10.1007/s40265-015-0398-6. Review. PubMed PMID: 25902926.

15: Traynor K. Isavuconazonium sulfate approved for invasive fungal infections. Am J Health Syst Pharm. 2015 Apr 15;72(8):592. doi: 10.2146/news150027. PubMed PMID: 25825173.